molecular formula C23H28ClN3O6 B499556 METHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE

METHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE

Cat. No.: B499556
M. Wt: 477.9g/mol
InChI Key: LYUUXTFTDOVKJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a benzoate core substituted with various functional groups, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of METHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C23H28ClN3O6

Molecular Weight

477.9g/mol

IUPAC Name

methyl 5-[[4-(2-amino-2-oxoethoxy)-3-chloro-5-ethoxyphenyl]methylamino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C23H28ClN3O6/c1-3-32-20-11-15(10-18(24)22(20)33-14-21(25)28)13-26-16-4-5-19(17(12-16)23(29)30-2)27-6-8-31-9-7-27/h4-5,10-12,26H,3,6-9,13-14H2,1-2H3,(H2,25,28)

InChI Key

LYUUXTFTDOVKJQ-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC)Cl)OCC(=O)N

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC)Cl)OCC(=O)N

Origin of Product

United States

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